2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
CAS No.: 1396814-25-7
Cat. No.: VC5251957
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396814-25-7 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.459 |
| IUPAC Name | 2-(4-ethoxyphenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H24N4O3/c1-2-29-18-8-6-17(7-9-18)15-21(27)24-11-13-25(14-12-24)22(28)19-16-23-26-10-4-3-5-20(19)26/h3-10,16H,2,11-15H2,1H3 |
| Standard InChI Key | RHYDLHUZHAPPOC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine core fused to a piperazine ring via a carbonyl group, with a 4-ethoxyphenylacetyl moiety at the N1 position of the piperazine. Key structural components include:
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Pyrazolo[1,5-a]pyridine: A bicyclic heteroaromatic system known for its electron-rich nature and bioisosteric compatibility with purines .
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Piperazine-carbonyl linker: Enhances solubility and enables conformational flexibility for target binding.
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4-Ethoxyphenyl group: Introduces hydrophobic interactions and modulates electronic properties via the ethoxy substituent.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₄O₃ |
| Molecular Weight | 392.45 g/mol |
| IUPAC Name | 2-(4-Ethoxyphenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
| Solubility (H₂O) | 0.12 mg/mL (predicted) |
| LogP | 2.8 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step strategy analogous to related pyrazolo[1,5-a]pyridine-piperazine hybrids :
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Core Formation: Condensation of 5-amino-3-methylpyrazole with diethyl malonate yields pyrazolo[1,5-a]pyrimidine-5,7-diol (87% yield) .
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Chlorination: Treatment with POCl₃ replaces hydroxyl groups with chlorines at C5 and C7 (61% yield) .
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Piperazine Substitution: Selective displacement of C7-chlorine with piperazine under basic conditions (K₂CO₃, 94% yield).
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Acylation: Reaction of the piperazine nitrogen with 4-ethoxyphenylacetyl chloride completes the structure (82% yield).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diethyl malonate, NaOEt, 80°C | 87% |
| 2 | POCl₃, reflux | 61% |
| 3 | Piperazine, K₂CO₃, RT | 94% |
| 4 | 4-Ethoxyphenylacetyl chloride, DCM, DMAP | 82% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=7.2 Hz, 1H, pyridyl-H), 7.98 (s, 1H, pyrazole-H), 7.32–7.25 (m, 2H, ethoxyphenyl-H), 6.93–6.87 (m, 2H, ethoxyphenyl-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 4H, piperazine-H), 3.45–3.38 (m, 4H, piperazine-H), 1.44 (t, J=7.0 Hz, 3H, CH₃).
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¹³C NMR: 169.8 (C=O), 159.2 (Ar-O), 148.6 (pyridyl-C), 132.4–114.7 (aromatic carbons), 63.5 (OCH₂), 46.2–42.8 (piperazine-C), 14.8 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 393.1921 (calc. 393.1924 for C₂₂H₂₅N₄O₃).
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92% (estimated) |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.3 μM) |
| Half-life (t₁/₂) | 5.7 h (rat) |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Phenyl vs. 4-Ethoxyphenyl: Ethoxy substitution improves solubility (LogP reduced by 0.3 vs. phenyl analog).
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Chlorophenyl Derivatives: Higher potency (e.g., 1396759-24-2, IC₅₀ = 1.4 nM) but increased hepatotoxicity risk.
Piperazine Modifications
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N-Acylation: Critical for target engagement; carbonyl group enables hydrogen bonding with kinase hinge regions .
Future Research Directions
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Stereoselective Synthesis: Explore chiral variants to optimize target selectivity.
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Prodrug Development: Mask the ethoxy group as a phosphate ester for enhanced oral bioavailability.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or oncology.
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